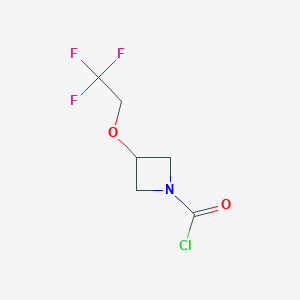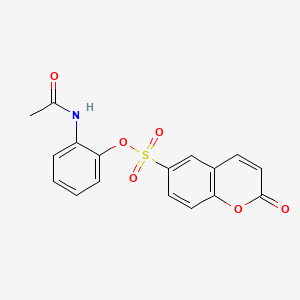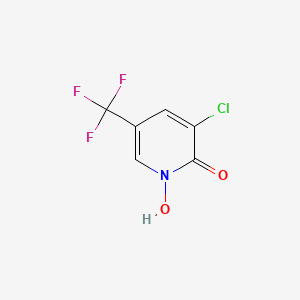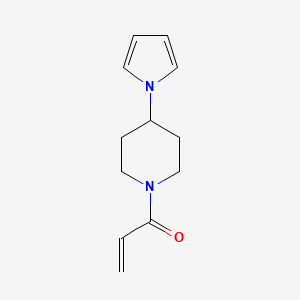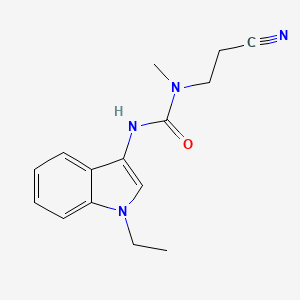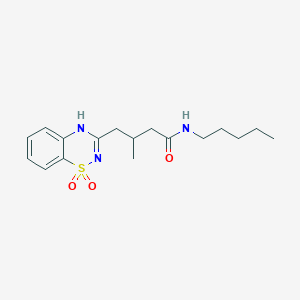
4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Antibacterial and Antioxidant Activities
A study by Zia-ur-Rehman et al. (2009) synthesized a series of compounds related to 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide. These compounds were evaluated for antibacterial and DPPH radical scavenging activities, demonstrating potential biological activities (Zia-ur-Rehman et al., 2009).
Antimicrobial Properties
Naveed Ahmad et al. (2011) explored the antimicrobial (anti-bacterial and anti-fungal) properties of related compounds. They found that compounds with higher lipophilicity showed greater antibacterial activities (Ahmad et al., 2011).
Hepatitis C Virus Inhibition
Tedesco et al. (2009) studied derivatives of 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide for their potential to inhibit hepatitis C virus NS5B polymerase. This research highlighted the potential use of these compounds in treating hepatitis C (Tedesco et al., 2009).
Synthetic Methodology Advancements
Chern et al. (1991) reported on the synthesis of related compounds, providing valuable insights into the methodologies for creating these complex molecules. This research aids in understanding the synthesis of similar compounds (Chern et al., 1991).
Anti-inflammatory Applications
Matson (1990) discussed a novel process for preparing compounds with anti-inflammatory properties, starting from related chemical structures. This could imply potential applications in treating inflammation (Matson, 1990).
Novel Preparation Methods
Ivanova et al. (2012) developed a new method for preparing 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives, which could be relevant for synthesizing compounds like 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide (Ivanova et al., 2012).
Potential Anticancer Activities
Kamal et al. (2011) synthesized and tested compounds based on similar scaffolds for their anticancer activity. They found moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011).
Anti-HIV-1 Activity
Di Santo et al. (1998) synthesized derivatives with specific anti-human immunodeficiency virus type 1 (HIV-1) activity. This research indicates potential applications in HIV-1 treatment (Di Santo et al., 1998).
特性
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-3-4-7-10-18-17(21)12-13(2)11-16-19-14-8-5-6-9-15(14)24(22,23)20-16/h5-6,8-9,13H,3-4,7,10-12H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHVJWBXLUCTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC(C)CC1=NS(=O)(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]phenyl-methanamine](/img/structure/B2631361.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2631364.png)


